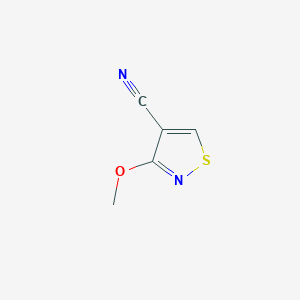

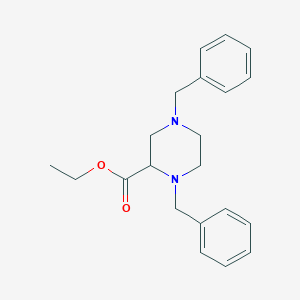

![molecular formula C19H20N6O B2855773 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide CAS No. 1798032-85-5](/img/structure/B2855773.png)

2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide” is a benzimidazole derivative . Benzimidazole derivatives have been synthesized and studied for their potential antibacterial and antifungal activities .

Synthesis Analysis

Benzimidazole derivatives have been synthesized using 2-(2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide and carbon disulfide . The synthesis process involves designing and creating novel 1,3,4-Oxadiazoles bearing a benzimidazole nucleus .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been confirmed by various physicochemical techniques . These techniques include IR, 1H NMR, EI-MS, and elemental analysis studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives have been studied. The reactions involve the use of 2-(2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide and carbon disulfide .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been characterized by various techniques. These include ultraviolet absorption and fluorescence spectra in methanol .Applications De Recherche Scientifique

Corrosion Inhibition

The structural similarity of the compound to benzodiazole derivatives suggests its potential as a corrosion inhibitor. Benzodiazole compounds have been studied for their effectiveness in protecting metals from corrosion, particularly in acidic environments . This application is crucial in industries where metal longevity and integrity are paramount.

Cancer Research

Compounds with benzodiazole and pyrazolopyrimidinyl groups have shown promise in cancer research. They have been evaluated for their antiproliferative activity against various human cancer cell lines, including prostate, lung, and cervical cancers . The compound could be a candidate for further investigation as a chemotherapeutic agent.

Proteomics

Given the compound’s biochemical properties, it could be used in proteomics research. Proteomics involves the large-scale study of proteins, their structures, and functions. The compound may interact with specific proteins or act as a protease inhibitor, providing insights into protein behavior and regulation .

Tubulin Polymerization Inhibition

Similar compounds have been synthesized and found to inhibit tubulin polymerization, which is a promising target for anticancer drugs . Tubulin inhibitors disrupt microtubule dynamics, which is essential for cell division, making them effective in stopping the proliferation of cancer cells.

Antitumor Agents

The compound’s framework is structurally related to molecules that have been designed as antitumor agents. These molecules have shown inhibitory activities against various tumor cell lines, suggesting the compound’s potential role in developing new antitumor therapies .

Apoptosis Induction

Compounds with similar structures have been reported to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a mechanism targeted by many anticancer drugs to eliminate cancerous cells without affecting normal cells .

Green Chemistry

Benzodiazole derivatives have been recognized for their role in green chemistry as environmentally friendly corrosion inhibitors. The compound could contribute to the development of sustainable and less toxic alternatives for industrial applications .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(benzimidazol-1-yl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O/c1-14-9-18-21-10-15(11-25(18)23-14)5-4-8-20-19(26)12-24-13-22-16-6-2-3-7-17(16)24/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEQVIPAPNISPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2,6-difluorobenzamide](/img/structure/B2855691.png)

![5-Amino-2-hydroxy-benzo[de]isoquinoline-1,3-dione](/img/structure/B2855693.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)butanamide](/img/structure/B2855694.png)

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]nicotinamide](/img/structure/B2855701.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2855711.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2855712.png)